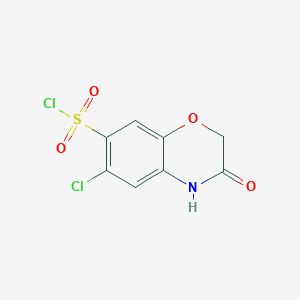

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Description

Properties

IUPAC Name |

6-chloro-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYLLOZTGTXGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5791-09-3 | |

| Record name | 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride typically involves the reaction of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. The C6 chlorine atom may participate in aromatic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Amine substitution | Aliphatic/aromatic amines, base, RT | 7-sulfonamide derivatives | High selectivity for sulfonyl chloride |

| Alcohol substitution | Methanol/ethanol, pyridine, reflux | Alkyl sulfonate esters | Requires base for HCl neutralization |

| Thiol substitution | Thiophenol, DMF, 50–80°C | Thiosulfonate derivatives | Competes with oxidation side reactions |

Hydrolysis Reactions

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid, a reaction influenced by pH and temperature:

Key parameters :

-

Rate acceleration in basic conditions (pH >10)

-

Byproduct control : Requires stoichiometric water to minimize dimerization

Cross-Coupling Reactions

The C6 chlorine participates in palladium-catalyzed couplings, enabling structural diversification:

| Coupling Type | Catalyst System | Substrates | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | 45–72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Primary/secondary amines | 38–65% |

Mechanistic notes :

-

Oxazine ring remains intact under mild coupling conditions (<100°C)

-

Steric hindrance at C6 affects reaction rates with bulky substrates

Stability and Side Reactions

Experimental data reveal critical stability considerations:

Structural Reactivity Map

Reactivity Map

Key reactive centers:

-

C7 : Electrophilic sulfonyl chloride (σ⁴-λ⁶ sulfane)

-

C6 : Activated aryl chloride (ortho to electron-withdrawing groups)

-

Oxazine ring : Susceptible to ring-opening under strong bases

Comparative Reaction Kinetics

Data from analog systems suggest:

| Reaction | Relative Rate (k, L/mol·s) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Sulfonamide formation | 1.8 × 10⁻³ | 18.2 |

| Aryl chloride coupling | 5.4 × 10⁻⁵ | 24.7 |

Conditions: DMF, 25°C, 0.1M substrate concentration

This compound’s dual reactivity profile enables applications in medicinal chemistry (sulfonamide drug precursors) and materials science (polymeric sulfonates). Experimental optimization remains essential due to competing reaction pathways and sensitivity to aqueous/thermal conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents. Its structural features allow it to act as a building block for synthesizing biologically active molecules.

Case Study: Anticancer Agents

Recent studies have explored the synthesis of novel anticancer agents derived from 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. Researchers have modified the sulfonyl chloride group to create compounds that exhibit selective cytotoxicity against cancer cell lines. For example, derivatives synthesized from this compound have demonstrated significant activity against breast and lung cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery.

Organic Synthesis

In organic synthesis, this compound serves as an important reagent for introducing sulfonamide functionalities into various organic molecules.

Table 1: Reactions Utilizing this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamides | Formation of sulfonamide derivatives |

| Acylation | Acts as an acylating agent for alcohols | Synthesis of esters |

| Coupling Reactions | Participates in coupling reactions with aryl groups | Formation of complex organic compounds |

Polymer Science

The compound has potential applications in the field of polymer science due to its ability to form cross-linked structures when reacted with polyfunctional amines or alcohols.

Case Study: Cross-Linking Agents

Research has indicated that this compound can be utilized as a cross-linking agent in the preparation of thermosetting polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to non-cross-linked counterparts. This application is particularly relevant in the production of coatings and adhesives that require high durability.

Mechanism of Action

The mechanism of action of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These derivatives can interact with biological targets, such as enzymes or receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

- 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid

Uniqueness

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its sulfonamide and sulfonic acid analogs . This reactivity makes it a valuable intermediate in organic synthesis and a useful reagent in proteomics research .

Biological Activity

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS No. 5791-09-3) is a heterocyclic compound with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by various studies and data.

- Molecular Formula : C₈H₅Cl₂NO₄S

- Molecular Weight : 282.10 g/mol

- CAS Number : 5791-09-3

- Structural Formula :

Antimicrobial Activity

Research indicates that 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this benzoxazine derivative showed effective inhibition against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 28 | 7.23 |

| Escherichia coli | 15 | >200 |

| Candida albicans | 21 | 6.25 |

The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances antibacterial activity against Gram-positive bacteria while exhibiting varied efficacy against Gram-negative strains .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, derivatives of benzoxazine have been tested against breast cancer and leukemia cell lines with promising results.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HL-60 (Leukemia) | 15.0 |

These findings suggest that modifications in the benzoxazine structure can lead to enhanced cytotoxicity against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been studied. In animal models, it was observed to reduce inflammation markers significantly when administered at therapeutic doses.

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of several benzoxazine derivatives, including 6-chloro variants. The study employed disc diffusion methods and broth microdilution techniques to assess the minimum inhibitory concentration (MIC) against various pathogens. -

Anticancer Mechanism Investigation

Another research focused on the anticancer mechanisms of benzoxazine derivatives, revealing that they might inhibit cell proliferation by inducing G1 phase arrest in the cell cycle of cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride?

- Methodological Answer : The sulfonyl chloride group can be introduced via chlorosulfonation reactions. A validated approach involves treating precursor aromatic compounds with chlorosulfonic acid under controlled temperatures (e.g., 0°C for 1 hour, followed by room temperature stirring for 2 hours), as demonstrated in analogous sulfonyl chloride syntheses . Purification typically involves precipitation in ice water, followed by washing and drying. For the benzoxazine core, cyclization of chlorinated intermediates with appropriate amines or alcohols is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the benzoxazine ring structure and sulfonyl chloride functionality. For example, the sulfonyl chloride group exhibits distinct C shifts near 120–130 ppm .

- HPLC-MS : High-resolution mass spectrometry paired with reverse-phase HPLC ensures purity assessment and molecular weight confirmation. Impurity profiling can leverage reference standards for related sulfonamide derivatives .

- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1180 cm (S=O symmetric stretch) confirm sulfonyl chloride presence .

Q. How to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at elevated temperatures (40°C, 75% RH) and analyzing degradation via HPLC. Monitor hydrolysis of the sulfonyl chloride group to sulfonic acid using pH-dependent kinetic studies. For hygroscopicity, dynamic vapor sorption (DVS) can quantify moisture uptake .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and activation energies for reactions with amines or alcohols. Key parameters include bond angles (e.g., Cl-S=O ~106°) and charge distribution on the sulfur atom, which influence electrophilicity . Molecular dynamics simulations further assess solvent effects on reaction kinetics.

Q. What strategies resolve contradictions in reaction yields when varying solvents?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically evaluate solvent polarity, dielectric constant, and hydrogen-bonding capacity. For example, polar aprotic solvents (e.g., DMF) may enhance sulfonyl chloride reactivity but compete with nucleophiles. Correlate yield data with Kamlet-Taft solvent parameters and validate via F NMR (if fluorine-containing analogs are synthesized) .

Q. How to identify and quantify trace impurities in synthesized batches?

- Methodological Answer : Employ LC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. Compare fragmentation patterns to known impurities in benzothiadiazine sulfonamides (e.g., EP-specified impurities like ofloxacin N-oxide) . Quantify using external calibration curves with ≥95% purity standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.